

Spectroscopic Characterization of Azadirachtin B: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadirachtin B, a potent tetranortriterpenoid isolated from the seeds of the neem tree (Azadirachta indica), is a significant natural product with diverse biological activities. As a close analog of the well-studied Azadirachtin A, it garners considerable interest in the fields of agriculture and medicine. A thorough understanding of its complex molecular structure is paramount for structure-activity relationship studies, synthetic efforts, and quality control of neem-based formulations. This technical guide provides a comprehensive overview of the spectroscopic techniques utilized for the characterization of Azadirachtin B, presenting key data in a structured format and detailing the experimental protocols for its analysis.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the identification and quantification of **Azadirachtin B**, providing precise molecular weight information and fragmentation patterns crucial for structural confirmation.

Data Presentation

Table 1: Mass Spectrometric Data for Azadirachtin B



Ionization Mode	Adduct	Observed m/z	Reference
ESI+	[M+Na]+	685.3	[1][2]

Note: **Azadirachtin B** is also known by its synonym, 3-tigloylazadirachtol.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A common approach for the analysis of **Azadirachtin B** involves coupling liquid chromatography with tandem mass spectrometry.[1][2][3]

Sample Preparation:

- Extract the analyte from the matrix (e.g., neem seed extract, plant tissue) using a suitable organic solvent such as acetonitrile.[1][3]
- Perform a solid-phase extraction (SPE) for cleanup if necessary, using a C18 cartridge.
- Dilute the final extract with an appropriate solvent system (e.g., acetonitrile/water mixture)
 prior to injection.[1]

LC-MS/MS Parameters:

- Column: C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 3.5 μm).[3]
- Mobile Phase: A gradient of water and acetonitrile, often with a modifier like sodium acetate to promote adduct formation.[3]
- Flow Rate: Typically in the range of 0.2-0.4 mL/min.
- Injection Volume: 5-10 μL.
- Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used to detect the sodium adduct ([M+Na]+).[1][2]



 MS/MS Analysis: Operate the mass spectrometer in full scan mode to identify the precursor ion and subsequently in product ion scan mode to obtain fragmentation patterns for structural confirmation.

Experimental Workflow



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LC-MS/MS workflow for **Azadirachtin B** analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those associated with chromophores. For azadirachtins, the α,β -unsaturated ester functionality is a key chromophore.

Data Presentation

Table 2: UV-Vis Spectroscopic Data for Azadirachtins

Compound	λmax (nm)	Solvent	Molar Absorptivity (ε)	Reference
Azadirachtin A	211.5	Neutral Solution	12145 L mol ⁻¹ cm ⁻¹	
Azadirachtin	217	Methanol	Not Reported	[4]
Azadirachtin	214-220	Not Specified	Not Reported	[4]



Note: Specific UV-Vis data for purified **Azadirachtin B** is not readily available in the reviewed literature. The data presented is for the closely related Azadirachtin A and the general class of azadirachtins, which are expected to have very similar absorption profiles due to the shared chromophore.

Experimental Protocol: Quantitative Analysis by UV-Vis Spectroscopy

Instrumentation:

• A double-beam UV-Vis spectrophotometer is recommended for accurate measurements.

Sample Preparation:

- Accurately weigh a small amount of the purified Azadirachtin B standard.
- Dissolve the standard in a UV-grade solvent (e.g., methanol or ethanol) to prepare a stock solution of known concentration.
- Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
- Prepare the unknown sample by dissolving it in the same solvent.

Measurement:

- Record a baseline spectrum using the solvent as a blank.
- Measure the absorbance of each standard solution and the unknown sample at the wavelength of maximum absorbance (λmax), expected to be around 217 nm.
- Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.
- Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.



Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation

Table 3: Characteristic Infrared Absorption Bands for Azadirachtins

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3400 (broad)	O-H (hydroxyl)	Stretching
~2950	C-H (alkane)	Stretching
~1740	C=O (ester)	Stretching
~1650	C=C (alkene)	Stretching
~1270	C-O (ester)	Stretching
~1100	C-O (ether)	Stretching

Note: This table represents a generalized summary of the expected IR absorptions for the azadirachtin skeleton. A specific, high-resolution spectrum for purified **Azadirachtin B** is not widely available in the literature.

Experimental Protocol: FT-IR Analysis

Sample Preparation:

- KBr Pellet Method:
 - Grind a small amount (1-2 mg) of the dry, purified Azadirachtin B sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
 - Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.



- · Thin Film Method:
 - Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform or dichloromethane).
 - Deposit a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the sample.

Measurement:

- Record a background spectrum of the empty sample compartment.
- Place the prepared sample (KBr pellet or thin film on a salt plate) in the sample holder of the FT-IR spectrometer.
- Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework. While a complete, assigned NMR dataset for **Azadirachtin B** is not readily available in the public domain, the structural confirmation of 3-tigloylazadirachtol (**Azadirachtin B**) has been achieved through detailed 1H and 13C NMR spectroscopic analysis, including 2D NMR techniques. For illustrative purposes, a generalized experimental protocol is provided.

Experimental Protocol: 1D and 2D NMR Analysis

Sample Preparation:

- Dissolve approximately 5-10 mg of purified Azadirachtin B in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

NMR Experiments:



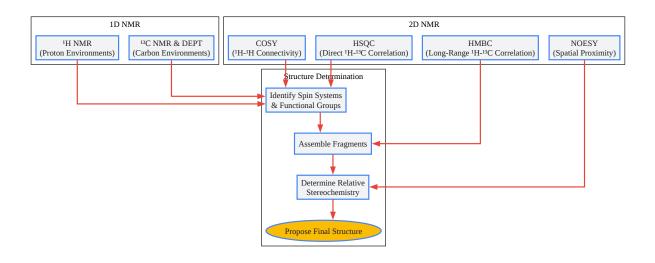
- ¹H NMR: Provides information on the chemical environment of each proton, their multiplicity (splitting pattern), and integration (relative number of protons).
- ¹³C NMR: Shows the chemical shifts of all carbon atoms in the molecule. DEPT
 (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR:

- COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing which protons are adjacent to each other.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and assigning quaternary carbons.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Logical Workflow for NMR-based Structure Elucidation





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Logical workflow for NMR-based structure elucidation.

Conclusion

The spectroscopic characterization of **Azadirachtin B** relies on a combination of powerful analytical techniques. Mass spectrometry provides definitive molecular weight information, while UV-Vis spectroscopy confirms the presence of the characteristic chromophore. Infrared spectroscopy aids in the identification of key functional groups. Although detailed NMR data is not as widely disseminated as for its 'A' counterpart, it remains the ultimate tool for the complete and unambiguous structural assignment of this complex natural product. The



protocols and data presented in this guide serve as a valuable resource for researchers and professionals engaged in the study and application of **Azadirachtin B**.

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